Spectroscopic Data Profile: 3-Methylphenoxyacetic Acid (CAS 1643-15-8)
Spectroscopic Data Profile: 3-Methylphenoxyacetic Acid (CAS 1643-15-8)
[1]
Executive Summary & Chemical Identity
3-Methylphenoxyacetic acid (also known as m-tolyloxyacetic acid) is a pivotal intermediate in the synthesis of phenoxy herbicides and pharmaceutical agents acting as PPAR agonists.[1] This technical guide provides a comprehensive spectroscopic characterization, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to establish a definitive identification profile.
Chemical Structure:
-
CAS Registry Number: 1643-15-8[1]
-
Molecular Formula: C
H O [1][2][3][4] -
Melting Point: 102–103 °C[1]
Experimental Methodology
To ensure reproducibility, the following standard protocols are referenced for the generation of the spectroscopic data presented below.
-
Sample Preparation (NMR): 10-15 mg of analyte dissolved in 0.6 mL of deuterated chloroform (CDCl
) or DMSO- . Tetramethylsilane (TMS) is used as the internal reference ( 0.00 ppm).[5][6] -
Infrared Spectroscopy: Data collected using a KBr pellet or Nujol mull method to prevent interactions with hygroscopic solvents.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV, direct insertion probe.
Mass Spectrometry (MS) Analysis
The mass spectrum of 3-methylphenoxyacetic acid is characterized by a distinct molecular ion and a fragmentation pattern driven by the stability of the aromatic core and the tropylium ion.
Fragmentation Logic
The primary fragmentation pathway involves the cleavage of the ether linkage and the carboxylic acid tail.
-
Molecular Ion (
): Observed at m/z 166 .[3] -
Loss of Carboxyl Group (
): Cleavage of the group yields the tropylium-like cation or the m-cresol radical cation at m/z 121 . -
Tropylium Ion Formation (
): The methyl-substituted aromatic ring rearranges to form the highly stable tropylium ion at m/z 91 , a hallmark of alkyl-substituted benzenes.
MS Data Summary[7]
| m/z (Mass-to-Charge) | Relative Abundance (%) | Fragment Assignment | Mechanism |
| 166 | 45-60% | Molecular Ion (Radical Cation) | |
| 121 | 100% (Base Peak) | Loss of | |
| 107 | 15-20% | m-Cresol fragment (rearrangement) | |
| 91 | 30-40% | Tropylium Ion (Benzyl cleavage) | |
| 77 | 10-15% | Phenyl Cation |
Fragmentation Pathway Diagram
Figure 1: Proposed fragmentation pathway for 3-Methylphenoxyacetic acid under Electron Ionization (70 eV).
Infrared Spectroscopy (IR) Analysis
The IR spectrum provides rapid confirmation of the carboxylic acid functionality and the ether linkage.
Functional Group Assignments
-
Carboxylic Acid (O-H): A broad, intense band spanning 2500–3300 cm
is characteristic of the O-H stretch in carboxylic acid dimers. -
Carbonyl (C=O): A sharp, strong peak at 1710–1740 cm
confirms the presence of the carboxylic acid carbonyl.[7] -
Ether (C-O-C): Strong stretching vibrations at 1230–1250 cm
(asymmetric) and 1050–1100 cm (symmetric) identify the aryl alkyl ether linkage.
IR Data Summary Table
| Wavenumber (cm | Intensity | Vibrational Mode | Functional Group |
| 2800–3200 | Broad, Strong | Carboxylic Acid (H-bonded) | |
| 2920, 2860 | Medium | Alkyl C-H (Methyl/Methylene) | |
| 1715–1735 | Strong, Sharp | Carboxylic Acid Carbonyl | |
| 1585, 1490 | Medium | Aromatic Ring Skeleton | |
| 1240 | Strong | Aryl Ether (Ar-O-C) | |
| 780, 690 | Strong | meta-Substituted Benzene (Out-of-plane) |
Nuclear Magnetic Resonance (NMR) Analysis
NMR offers the most definitive structural proof, distinguishing the meta-isomer from ortho and para analogs via coupling patterns in the aromatic region.
H NMR (Proton NMR)
Solvent: CDCl
The aromatic region (6.7–7.3 ppm) is critical. A meta-substituted ring typically displays a singlet-like peak (H2), two doublets (H4, H6), and a pseudo-triplet (H5).
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 10.5 – 11.5 | Broad Singlet | 1H | Acidic proton (Exchangeable with D | |
| 7.15 – 7.22 | Triplet (t) | 1H | Ar-H (C5) | meta to both substituents |
| 6.78 – 6.85 | Multiplet (m) | 3H | Ar-H (C2, C4, C6) | H2 is often a singlet; H4/H6 are doublets |
| 4.68 | Singlet (s) | 2H | Methylene adjacent to Oxygen and Carbonyl | |
| 2.34 | Singlet (s) | 3H | Methyl group on the aromatic ring |
C NMR (Carbon NMR)
Solvent: CDCl
The spectrum should show 9 distinct carbon signals : 1 Carbonyl, 6 Aromatic, 1 Methylene, and 1 Methyl.
| Chemical Shift ( | Carbon Type | Assignment |
| 175.2 | Quaternary (C=O) | Carboxylic Acid Carbonyl |
| 157.8 | Quaternary (C-O) | Aromatic C1 (Ipso to Oxygen) |
| 139.6 | Quaternary (C-Me) | Aromatic C3 (Ipso to Methyl) |
| 129.4 | Methine (CH) | Aromatic C5 |
| 122.8 | Methine (CH) | Aromatic C4 (Para to Ether) |
| 115.6 | Methine (CH) | Aromatic C2 (Ortho to both) |
| 111.4 | Methine (CH) | Aromatic C6 (Ortho to Ether) |
| 65.1 | Methylene (CH | Ether Methylene ( |
| 21.5 | Methyl (CH | Aromatic Methyl ( |
Analytical Workflow Diagram
The following diagram illustrates the logical flow for validating the identity of 3-Methylphenoxyacetic acid using the described techniques.
Figure 2: Step-by-step spectroscopic validation workflow.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of (3-Methylphenoxy)acetic acid. NIST Mass Spectrometry Data Center. [Link]
-
PubChem. (2024). Compound Summary: 2-(3-Methylphenoxy)acetic acid.[1][2] National Center for Biotechnology Information. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for fragmentation mechanisms and chemical shift correlations).
Sources
- 1. 3-METHYLPHENOXYACETIC ACID | 1643-15-8 [chemicalbook.com]
- 2. Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxyphenylacetic acid(1798-09-0) 1H NMR spectrum [chemicalbook.com]
- 4. (2-甲苯氧基)乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
